molecular formula C15H10F2N2O B10923422 5-(2,3-Difluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(2,3-Difluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B10923422
M. Wt: 272.25 g/mol
InChI Key: QLBIFOHUSNLWOO-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

The synthesis of 5-(2,3-Difluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,3-difluorobenzohydrazide with 4-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Chemical Reactions Analysis

5-(2,3-Difluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: It has shown potential as an anti-inflammatory and anticancer agent in preclinical studies.

    Industry: The compound is used in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

5-(2,3-Difluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives such as:

    5-Phenyl-1,2,4-oxadiazole: Lacks the fluorine and methyl substituents, resulting in different biological activities and chemical properties.

    5-(4-Methylphenyl)-1,2,4-oxadiazole: Similar to the target compound but without the difluorophenyl group, leading to variations in its reactivity and applications.

    5-(2,3-Difluorophenyl)-1,2,4-oxadiazole: Lacks the 4-methylphenyl group, which affects its overall stability and biological activity.

The unique combination of the difluorophenyl and methylphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H10F2N2O

Molecular Weight

272.25 g/mol

IUPAC Name

5-(2,3-difluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H10F2N2O/c1-9-5-7-10(8-6-9)14-18-15(20-19-14)11-3-2-4-12(16)13(11)17/h2-8H,1H3

InChI Key

QLBIFOHUSNLWOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C(=CC=C3)F)F

Origin of Product

United States

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